

An In-depth Technical Guide to Boc-D-Aza-OH (CHA)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of **Boc-D-Aza-OH (CHA)**, a key reagent in bioconjugation and drug discovery.

Core Chemical Properties

Boc-D-Aza-OH (CHA), systematically named (2R)-2-[(tert-butoxycarbonyl)amino]-3-azidopropanoic acid cyclohexylammonium salt, is a versatile building block widely utilized in peptide synthesis and click chemistry. The presence of a Boc protecting group allows for controlled, stepwise reactions, while the azido group enables highly specific and efficient conjugation through azide-alkyne cycloaddition reactions. The cyclohexylammonium (CHA) salt form enhances the compound's stability and handling properties.

Physicochemical Data

Quantitative data for **Boc-D-Aza-OH (CHA)** and a related compound are summarized in the table below for comparative analysis.



Property	Value for Boc-D-Aza-OH (CHA)	Value for Boc-D-alanine (for comparison)
Molecular Formula	C14H27N5O4	C8H15NO4
Molecular Weight	329.40 g/mol [1][2]	189.2 g/mol [3]
CAS Number	2098496-96-7[1][2]	7764-95-6[3]
Appearance	White to off-white powder[3]	White to off-white powder[3]
Melting Point	Data not available	75 - 85 °C[3]
Solubility	Soluble in organic solvents (e.g., DMF, DCM)[4]; Insoluble in water[5]	Soluble in organic solvents; Insoluble in water[5]
Storage	Store at -20°C[2]	Store at 0 - 8 °C[3]

Structural Information

The chemical structure of **Boc-D-Aza-OH (CHA)** is fundamental to its reactivity. The key functional groups are the Boc-protected amine, the carboxylic acid (as a cyclohexylammonium salt), and the azide.

Figure 1: Chemical structure of Boc-D-Aza-OH (CHA).

Experimental Protocols

Detailed methodologies for the synthesis and application of **Boc-D-Aza-OH (CHA)** are provided below. These protocols are based on established procedures for similar compounds and reactions.

Synthesis of N-Boc-β-azido-D-alanine

The synthesis of the core molecule, N-Boc-β-azido-D-alanine, can be achieved from a suitable starting material like Boc-D-serine. A common route involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide source.

Materials:



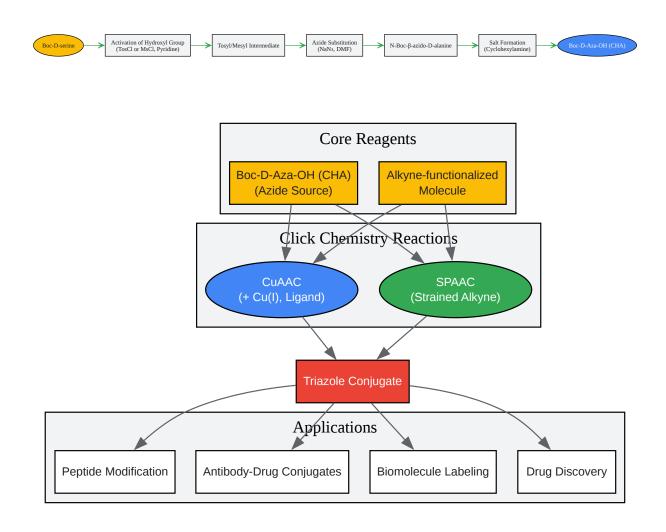
- Boc-D-serine
- Tosyl chloride or Mesyl chloride
- Pyridine or Triethylamine
- Sodium azide (NaN₃)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Cyclohexylamine

Procedure:

- Activation of the hydroxyl group: Dissolve Boc-D-serine in DCM and cool to 0°C. Add pyridine or triethylamine, followed by the dropwise addition of tosyl chloride or mesyl chloride. Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight.
- Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the
 organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to
 obtain the tosylated or mesylated intermediate.
- Azide substitution: Dissolve the intermediate in DMF and add sodium azide. Heat the mixture to 60-80°C and stir for several hours until the reaction is complete (monitored by TLC).
- Isolation of the azido acid: Cool the reaction mixture, add water, and extract with EtOAc.
 Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-β-azido-D-alanine.



• Salt formation: Dissolve the crude N-Boc-β-azido-D-alanine in a suitable solvent like diethyl ether or EtOAc. Add one equivalent of cyclohexylamine and stir. The **Boc-D-Aza-OH (CHA)** salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.



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